Dodoviscin J
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Overview
Description
Dodoviscin J is a type of flavonoid with the CAS number 1372527-42-8 . It is a yellow powder and can be isolated from the aerial parts of Dodonaea viscosa . It has been found to promote adipocyte differentiation as characterized by increased triglyceride levels in 3T3L1 cells .
Molecular Structure Analysis
Dodoviscin J has the molecular formula C22H22O7 and a molecular weight of 398.4 . Its chemical name is 5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one .Physical And Chemical Properties Analysis
Dodoviscin J is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It is recommended to be stored desiccated at -20°C .Scientific Research Applications
Adipogenesis-Promoting Effects : Dodoviscin J, among other compounds isolated from Dodonaea viscosa, demonstrated potential in promoting adipocyte differentiation. This was characterized by increased triglyceride levels and upregulation of adipocyte-specific genes in 3T3L1 cells (Zhang et al., 2012).
Inhibition of Melanogenesis : Dodoviscin A, a related compound, showed inhibitory effects on melanin production in B16-F10 melanoma cells. It suggests potential applications in cosmetic and therapeutic fields for treating hyperpigmentation-related diseases (Yan et al., 2013).
Potential as an ERK2 Inhibitor : In a study involving virtual screening and in vitro validation, Dodoviscin A was identified as a potential inhibitor of extracellular signal-regulated protein kinase 2 (ERK2), suggesting its use in targeted therapies for diseases involving ERK2 (Yang et al., 2022).
properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIUFQDDVFOCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodoviscin J |
Citations
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